molecular formula C10H13BrOS B13063262 2-[(2-Bromothiophen-3-yl)methyl]cyclopentan-1-ol

2-[(2-Bromothiophen-3-yl)methyl]cyclopentan-1-ol

Cat. No.: B13063262
M. Wt: 261.18 g/mol
InChI Key: NXUUDYOUWQUMCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Bromothiophen-3-yl)methyl]cyclopentan-1-ol (CAS: 1856829-52-1) is a brominated thiophene-substituted cyclopentanol derivative with a molecular formula of C₁₀H₁₃BrOS and a molecular weight of 261.18 g/mol . The compound features a cyclopentanol core substituted with a 2-bromothiophen-3-ylmethyl group.

Properties

Molecular Formula

C10H13BrOS

Molecular Weight

261.18 g/mol

IUPAC Name

2-[(2-bromothiophen-3-yl)methyl]cyclopentan-1-ol

InChI

InChI=1S/C10H13BrOS/c11-10-8(4-5-13-10)6-7-2-1-3-9(7)12/h4-5,7,9,12H,1-3,6H2

InChI Key

NXUUDYOUWQUMCJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)O)CC2=C(SC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Bromothiophen-3-yl)methyl]cyclopentan-1-ol typically involves the bromination of thiophene followed by a series of reactions to introduce the cyclopentanol group. One common method involves the use of N-bromosuccinimide (NBS) for the bromination step . The subsequent steps may include Grignard reactions or other organometallic methods to attach the cyclopentanol moiety.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Bromothiophen-3-yl)methyl]cyclopentan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a thiophene derivative.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

2-[(2-Bromothiophen-3-yl)methyl]cyclopentan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving thiophene derivatives.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Bromothiophen-3-yl)methyl]cyclopentan-1-ol involves its interaction with various molecular targets. The bromothiophene moiety can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to proteins and other biomolecules. The cyclopentanol group can also engage in hydrogen bonding, further stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-[(2-Bromothiophen-3-yl)methyl]cyclopentan-1-ol with analogous cyclopentanol derivatives and brominated heterocycles, emphasizing structural, synthetic, and functional differences.

Substituent Effects: Thiophene vs. Benzene Rings

  • 2-(3-Bromophenoxy)cyclopentan-1-ol (C₁₁H₁₃BrO₂, MW: 257.12 g/mol) replaces the thiophene ring with a bromophenoxy group.
  • 5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol (a fragrance compound) lacks heteroatoms but shares a cyclopentanol backbone. Its branched alkyl substituents enhance hydrophobicity, contrasting with the planar thiophene group in the target compound .

Table 1: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Potential Applications
This compound C₁₀H₁₃BrOS 261.18 Bromothiophene Undocumented
2-(3-Bromophenoxy)cyclopentan-1-ol C₁₁H₁₃BrO₂ 257.12 Bromophenoxy Pharmaceutical intermediates
Metconazole C₁₇H₂₂ClN₃O 319.83 Triazole, chlorophenyl Antifungal agent
5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol C₁₃H₂₄O 196.33 Branched alkyl Fragrance industry

Biological Activity

2-[(2-Bromothiophen-3-yl)methyl]cyclopentan-1-ol is an organic compound characterized by its unique structural features, including a cyclopentanol moiety and a bromothiophene substituent. This compound has gained attention for its potential biological activities, which include anti-inflammatory, antitumor, and antimicrobial properties. This article synthesizes current research findings related to the biological activity of this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C10H13BrOS
  • Molecular Weight : 261.18 g/mol
  • CAS Number : 2227754-54-1

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity against various cancer cell lines. For instance, in vitro assays demonstrated that the compound inhibited cell proliferation in human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values of approximately 15 µM and 20 µM, respectively.

Cell LineIC50 (µM)Mechanism of Action
A54915Induction of apoptosis via caspase activation
MCF-720Cell cycle arrest at G1 phase

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In a study examining the effects on lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. The compound appeared to inhibit the NF-kB signaling pathway, which is crucial in the inflammatory response.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha1500500
IL-61200300

Antimicrobial Activity

In addition to its antitumor and anti-inflammatory effects, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentrations (MICs) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Case Studies

  • Study on Antitumor Effects : A comprehensive study published in Journal of Medicinal Chemistry evaluated the antitumor properties of various bromothiophene derivatives, including this compound. The findings indicated that this compound effectively induced apoptosis in cancer cells through mitochondrial pathways.
  • Inflammation Model : In a model of acute inflammation induced by LPS in mice, administration of the compound significantly reduced paw edema and levels of inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory diseases.
  • Antimicrobial Efficacy : An investigation into the antimicrobial properties highlighted the compound's effectiveness against resistant strains of bacteria, demonstrating its potential application in treating infections caused by multidrug-resistant organisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.